1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
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Overview
Description
1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it inhibits FGFRs by binding to the ATP-binding site, thereby preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the methyl group at the nitrogen atom.
1-methyl-1H-pyrrolo[2,3-c]pyridine: Another isomer with a different ring fusion pattern.
1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is unique due to its specific ring fusion and the presence of a methyl group at the nitrogen atom. This structural uniqueness contributes to its distinct biological activities and its potential as a lead compound in drug discovery.
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,9H2,1H3 |
InChI Key |
CRLHAJGXEFKTEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)N |
Origin of Product |
United States |
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